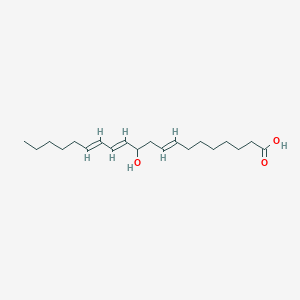

11-Hydroxy-8,12,14-eicosatrienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11-Hydroxy-8,12,14-eicosatrienoic acid, also known as 11-HETE, is a bioactive lipid derived from arachidonic acid metabolism. It is a member of the eicosanoid family, which includes prostaglandins, thromboxanes, and leukotrienes. 11-HETE is synthesized by the action of lipoxygenases on arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. The synthesis of 11-HETE is regulated by various factors, including cytokines, growth factors, and hormones.

Mécanisme D'action

The mechanism of action of 11-Hydroxy-8,12,14-eicosatrienoic acid involves the activation of specific receptors on target cells. The main receptor for 11-Hydroxy-8,12,14-eicosatrienoic acid is the G protein-coupled receptor 132 (GPR132), which is also known as the G2A receptor. GPR132 is expressed on various cell types, including immune cells, endothelial cells, and cancer cells. The activation of GPR132 by 11-Hydroxy-8,12,14-eicosatrienoic acid leads to the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 11-Hydroxy-8,12,14-eicosatrienoic acid depend on the cell type and the context in which it is produced. In general, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to have anti-inflammatory and anti-tumor effects. For example, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), by immune cells. In addition, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 11-Hydroxy-8,12,14-eicosatrienoic acid in lab experiments include its ability to modulate various biological processes, including inflammation and cancer. In addition, 11-Hydroxy-8,12,14-eicosatrienoic acid is a relatively stable molecule that can be easily synthesized and purified. However, the limitations of using 11-Hydroxy-8,12,14-eicosatrienoic acid in lab experiments include its complex mechanism of action and the potential for off-target effects. In addition, the effects of 11-Hydroxy-8,12,14-eicosatrienoic acid may vary depending on the cell type and experimental conditions.

Orientations Futures

There are several future directions for the study of 11-Hydroxy-8,12,14-eicosatrienoic acid. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to investigate its role in other biological processes, such as metabolism and neuronal function. In addition, the development of specific agonists and antagonists for GPR132 may provide new therapeutic opportunities for the treatment of inflammation and cancer. Finally, the use of animal models and clinical trials may provide further insights into the potential clinical applications of 11-Hydroxy-8,12,14-eicosatrienoic acid.

Méthodes De Synthèse

The synthesis of 11-Hydroxy-8,12,14-eicosatrienoic acid involves the action of lipoxygenases on arachidonic acid. Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to form bioactive lipids. The specific lipoxygenase isoform that catalyzes the synthesis of 11-Hydroxy-8,12,14-eicosatrienoic acid depends on the cell type and the stimulus that triggers its production. For example, 5-lipoxygenase is the main isoform involved in the synthesis of leukotrienes, whereas 12-lipoxygenase and 15-lipoxygenase are involved in the synthesis of other eicosanoids, including 12-HETE and 15-HETE.

Applications De Recherche Scientifique

11-Hydroxy-8,12,14-eicosatrienoic acid has been studied in various biological systems, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological process that involves the activation of immune cells and the production of various mediators, including eicosanoids. 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to play a role in the regulation of inflammation by modulating the activity of immune cells and the production of other eicosanoids. For example, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to inhibit the production of leukotriene B4, which is a potent pro-inflammatory mediator.

Propriétés

Numéro CAS |

15514-86-0 |

|---|---|

Nom du produit |

11-Hydroxy-8,12,14-eicosatrienoic acid |

Formule moléculaire |

F6H12MgO6Si |

Poids moléculaire |

322.5 g/mol |

Nom IUPAC |

(8E,12E,14E)-11-hydroxyicosa-8,12,14-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10-11,13-14,16,19,21H,2-6,8-9,12,15,17-18H2,1H3,(H,22,23)/b10-7+,14-11+,16-13+ |

Clé InChI |

JNXXVEYCRGFXTN-XRSYJNBKSA-N |

SMILES isomérique |

CCCCC/C=C/C=C/C(C/C=C/CCCCCCC(=O)O)O |

SMILES |

CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |

SMILES canonique |

CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |

Synonymes |

11-hydroxy-8,12,14-eicosatrienoic acid 11-hydroxy-8,12,14-eicosatrienoic acid, (E,Z,Z)-isomer 11-hydroxy-8,12,14-eicosatrienoic acid, stereoisome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)

![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)